![molecular formula C11H14N2O2S B14167195 Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester CAS No. 77152-98-8](/img/structure/B14167195.png)
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S and a molecular weight of 238.306 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry.
Vorbereitungsmethoden
The synthesis of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with [2-(thiocarbamoyl)ethyl]amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the final product through simple filtration.
Analyse Chemischer Reaktionen
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be compared with other similar compounds, such as:
Ethyl carbamate:
Methyl carbamate: Used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Phenyl carbamate: Known for its use in the synthesis of polymers and as a stabilizer in the production of plastics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other carbamates.
Eigenschaften
CAS-Nummer |
77152-98-8 |
|---|---|
Molekularformel |
C11H14N2O2S |
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
benzyl N-(3-amino-3-sulfanylidenepropyl)carbamate |
InChI |
InChI=1S/C11H14N2O2S/c12-10(16)6-7-13-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,16)(H,13,14) |
InChI-Schlüssel |
QHEDAKTWMKKBTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


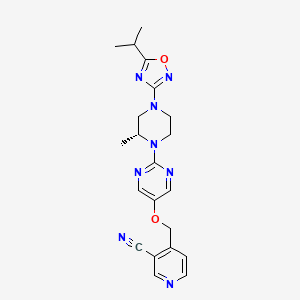
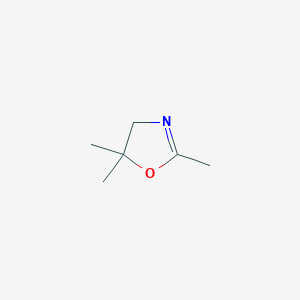
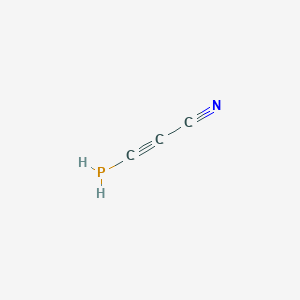
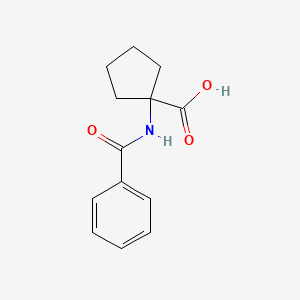
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

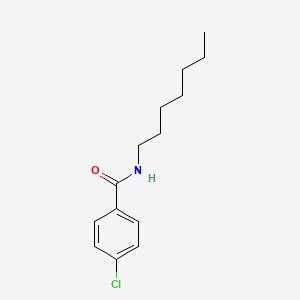
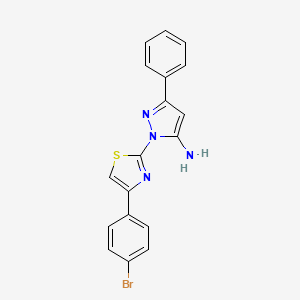

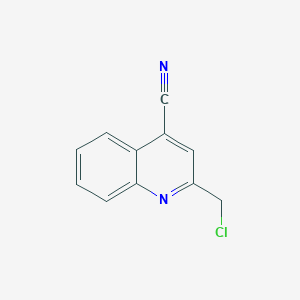
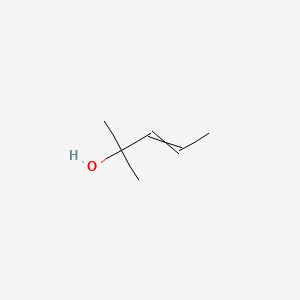
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

